molecular formula C15H31N B14442227 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine CAS No. 76184-03-7

2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B14442227
CAS No.: 76184-03-7
M. Wt: 225.41 g/mol
InChI Key: YWGGQIACEJWLIC-UHFFFAOYSA-N
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Description

2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and various alkyl groups. This particular compound features a cyclohexane ring with a methyl group, a pentan-2-yl group, and a propan-2-yl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The methyl, pentan-2-yl, and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.

    Continuous Flow Reactors: Employing continuous flow chemistry to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated amines.

Scientific Research Applications

2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.

    N-Methylcyclohexylamine: A compound with a methyl group attached to the nitrogen atom.

    N,N-Dimethylcyclohexylamine: A compound with two methyl groups attached to the nitrogen atom.

Uniqueness

2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

76184-03-7

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

2-methyl-N-pentan-2-yl-5-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C15H31N/c1-6-7-13(5)16-15-10-14(11(2)3)9-8-12(15)4/h11-16H,6-10H2,1-5H3

InChI Key

YWGGQIACEJWLIC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CC(CCC1C)C(C)C

Origin of Product

United States

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